4-Chloro-5-iodo-2-methylpyrimidine
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Overview
Description
4-Chloro-5-iodo-2-methylpyrimidine, commonly referred to as CI2MP, is an organic compound with a unique structure and a wide range of applications in scientific research. It is a heterocyclic compound containing a nitrogen atom, a chlorine atom, an iodine atom, and a methyl group. CI2MP is synthesized by a reaction between 4-chloro-2-methylpyrimidine and 5-iodo-2-methylpyrimidine. This compound has been studied for its biochemical and physiological effects, as well as its applications in laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
4-Chloro-5-iodo-2-methylpyrimidine has been explored in various synthesis and chemical property studies. It has been used in the palladium-catalyzed cross-coupling reactions with terminal alkynes under Pd/C–Cu catalysis. This process results in the formation of regioselective 4-alkynylpyrimidines and 5-alkynylpyrimidines, demonstrating its utility in organic synthesis (Pal et al., 2006). Additionally, studies on regioselective halogenation of pyrimidines indicate that this compound undergoes specific reactions under certain conditions, which can be critical for targeted synthesis and modification of pyrimidine derivatives (Zeuner & Niclas, 1989).
Biological and Pharmaceutical Research
In the realm of biological and pharmaceutical research, derivatives of this compound have been studied for various potential applications. For instance, research on Toll-like receptor (TLR) agonistic activity has identified compounds derived from pyrimidine structures, such as this compound, which could have implications in immunology and therapeutic applications (Beesu et al., 2016).
Material Science and Catalysis
This compound also finds applications in material science and catalysis. Research involving the synthesis of new derivatives of pyrimidines and their properties, including this compound, contributes to the development of new materials with potential applications in various industries (Popova et al., 1999).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-chloro-5-iodo-2-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c1-3-8-2-4(7)5(6)9-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOISKYZVFJWSNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545573 |
Source
|
Record name | 4-Chloro-5-iodo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111079-17-5 |
Source
|
Record name | 4-Chloro-5-iodo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-iodo-2-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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